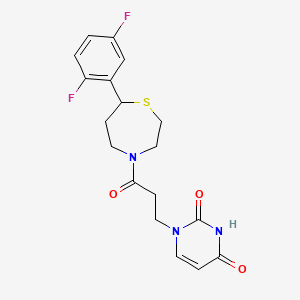
1-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidinedione derivative, which is a class of compounds that includes various pharmaceutical drugs. Pyrimidinediones (also known as pyrimidine-2,4-diones or uracils) are a type of pyrimidine, a class of organic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinedione ring, possibly through a condensation reaction of a suitable diamine with a dicarbonyl compound. The 1,4-thiazepan-4-yl and 2,5-difluorophenyl groups would likely be introduced in subsequent steps, although the exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidinedione ring, along with the 1,4-thiazepan-4-yl and 2,5-difluorophenyl substituents. The exact geometry and electronic structure could be determined using computational methods such as density functional theory .Chemical Reactions Analysis
As a pyrimidinedione derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions at the carbonyl groups. The presence of the 1,4-thiazepan-4-yl and 2,5-difluorophenyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrimidinedione ring, which contains polar carbonyl groups, could influence its solubility in different solvents. The 2,5-difluorophenyl group could also influence its properties .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications Compounds containing pyrimidine-2,4(1H,3H)-dione structures have been extensively researched for their versatility in chemical syntheses. For instance, studies on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones have demonstrated innovative approaches to create compounds with potential biological activities (Ibrahim et al., 2011). These methodologies enable the development of novel derivatives with varied therapeutic potentials by manipulating the core pyrimidine structure, highlighting the compound's significance in drug discovery and development processes.
Pharmacological Research Pyrimidine derivatives have shown a wide range of pharmacological activities. Research has uncovered that some derivatives exhibit hypotensive activity, indicating potential applications in the development of new antihypertensive drugs (Kataev et al., 2014). Such studies are crucial for understanding the mechanisms of action of these compounds and for exploring their therapeutic efficacy in treating cardiovascular diseases.
Antimicrobial and Antifungal Applications The antimicrobial and antifungal activities of pyrimidine derivatives have been explored, with some compounds demonstrating significant efficacy against various bacterial and fungal strains. This research avenue suggests that pyrimidine-2,4(1H,3H)-dione derivatives could be potent candidates for the development of new antimicrobial and antifungal agents, addressing the growing concern over antibiotic resistance (Aksinenko et al., 2016).
Immunopotentiating Effects In the realm of immunology, certain pyrimidine derivatives have been identified to possess immunopotentiating effects, enhancing the body's immune response to various pathogens. This property is particularly valuable in the development of novel therapeutic strategies for combating viral infections, showcasing the compound's potential in immunotherapy (Smee et al., 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-12-1-2-14(20)13(11-12)15-3-6-22(9-10-27-15)17(25)5-8-23-7-4-16(24)21-18(23)26/h1-2,4,7,11,15H,3,5-6,8-10H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHJQOILBVPKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

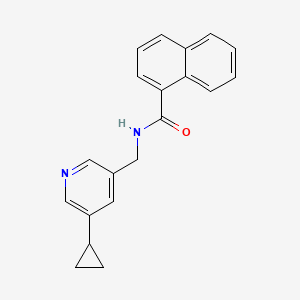
![N-(2-(1H-indol-3-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2717412.png)
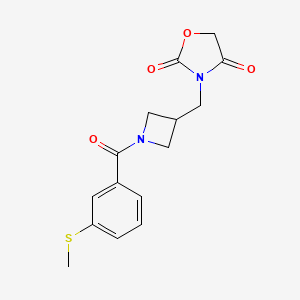


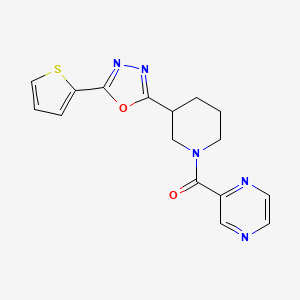
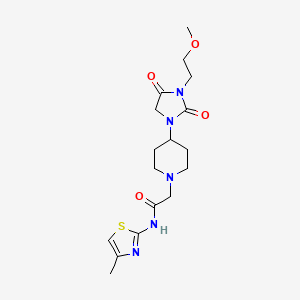
![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2717423.png)
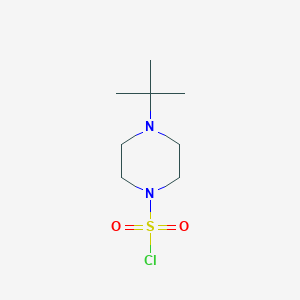
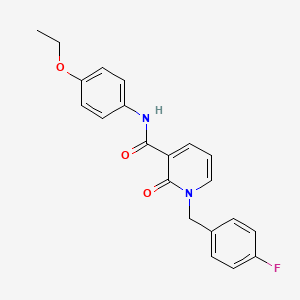
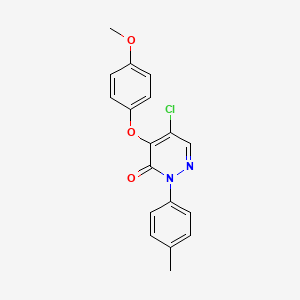
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)
